Benzyl thiocyanate

Description

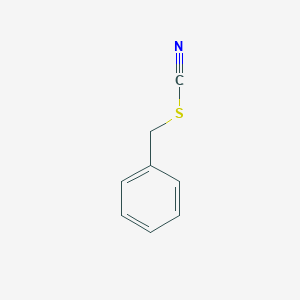

Structure

3D Structure

Properties

IUPAC Name |

benzyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNDFSOIUFLJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020156 | |

| Record name | Benzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzyl thiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3012-37-1 | |

| Record name | Tropeolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX8TAO9O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl thiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 42 °C | |

| Record name | Benzyl thiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl thiocyanate chemical properties and structure

An In-depth Technical Guide to Benzyl (B1604629) Thiocyanate (B1210189): Chemical Properties and Structure

Introduction

Benzyl thiocyanate (C₆H₅CH₂SCN) is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] It is characterized as a white to off-white crystalline solid or a colorless to pale yellow liquid with a distinct odor.[1] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and drug development professionals.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NS | [1][2] |

| Molecular Weight | 149.21 - 149.22 g/mol | [1][2][3] |

| CAS Number | 3012-37-1 | [1][2][3] |

| Appearance | White to off-white powder; Almost white to yellow crystals | [1][4] |

| Melting Point | 39 - 43 °C | [1][3][4] |

| Boiling Point | 230 - 235 °C; 256 °C | [1][3] |

| Density | 1.32 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like diethyl ether | [1][3][4] |

| LogP | 1.99 | [2][5] |

| Storage Temperature | 2 - 8 °C | [1][3] |

Chemical Structure

This compound consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH₂-) bonded to a thiocyanate (-SCN) functional group through the sulfur atom. This linkage distinguishes it from its isomer, benzyl isothiocyanate, where the benzyl group is attached to the nitrogen atom (-NCS).

The structure can be represented by the following identifiers:

Experimental Protocols

Synthesis of this compound

A rapid and efficient method for synthesizing benzyl thiocyanates involves a microwave-assisted reaction between a benzyl halide (e.g., benzyl chloride) and an alkali metal thiocyanate (e.g., sodium thiocyanate) using Polyethylene Glycol 400 (PEG-400) as a phase-transfer catalyst.[6]

Materials:

-

Benzyl chloride

-

Sodium thiocyanate (NaSCN)

-

Polyethylene Glycol 400 (PEG-400)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Combine benzyl chloride, sodium thiocyanate, and PEG-400 in a flask.[6]

-

Place the flask in a commercial microwave oven and irradiate. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product using ethyl acetate.[6]

-

Dry the organic layer with anhydrous sodium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Analytical Protocol: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound and related compounds. The following protocol is adapted from methodologies used for its isomer, benzyl isothiocyanate, and can be optimized for this compound.[5][7]

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[8]

-

Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)[5][8]

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at known concentrations.[8]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[8]

Biological Activity and Signaling Pathways

While research on the specific biological pathways of this compound is ongoing, its isomer, benzyl isothiocyanate (BITC) , is well-studied for its potent anticancer and anti-inflammatory properties.[9][10][11] Professionals in drug development often study both isomers due to their structural similarity. BITC has been shown to modulate several critical signaling pathways.

One key pathway affected by BITC is the MAPKs/NF-κB pathway, which is crucial in regulating inflammation.[10] In studies using lipopolysaccharide (LPS)-stimulated cells, BITC was found to inhibit the production of the pro-inflammatory cytokine IL-1β.[10] This inhibition is achieved by suppressing the activation of the NLRP3 inflammasome and caspase-1.[10] Furthermore, BITC attenuates the phosphorylation of MAP kinases and the activation of NF-κB, key upstream regulators of the inflammatory response.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]

- 4. This compound CAS#: 3012-37-1 [m.chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl Thiocyanate from Benzyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) thiocyanate (B1210189) from benzyl halides, a crucial reaction in the development of various pharmaceuticals and fine chemicals. The document delves into the core reaction mechanisms, presents detailed experimental protocols, and offers a comparative analysis of quantitative data from various synthetic approaches.

Core Reaction Mechanism

The synthesis of benzyl thiocyanate from a benzyl halide is a classic example of a nucleophilic substitution reaction. The thiocyanate ion (SCN⁻), an ambident nucleophile, displaces the halide ion (X⁻) from the benzyl halide. The reaction can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The prevailing mechanism is largely influenced by the structure of the benzyl halide, the solvent, and the reaction conditions.

SN1 Mechanism: This two-step mechanism is favored for tertiary and secondary benzyl halides due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance. The first step involves the slow, rate-determining dissociation of the benzyl halide to form a planar carbocation. The second step is the rapid attack of the thiocyanate nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the benzylic carbon is a stereocenter.

SN2 Mechanism: This one-step, concerted mechanism is typical for primary benzyl halides. The thiocyanate nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the halide). This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the benzyl halide and the thiocyanate nucleophile. For the synthesis of this compound from unsubstituted benzyl halides, the SN2 pathway is generally predominant.

It is important to note that the thiocyanate ion can attack with either the sulfur or the nitrogen atom. Attack by the sulfur atom yields the desired this compound, while attack by the nitrogen atom results in the formation of benzyl isothiocyanate as a byproduct. The sulfur atom is a softer and more nucleophilic center, and therefore, S-alkylation is generally favored, especially in SN2 reactions.[1]

Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved through various methods, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis. The choice of method often depends on the desired reaction time, yield, and scale of the synthesis.

Conventional Heating Methods

Conventional heating, typically under reflux, is a widely used method for this synthesis. The choice of solvent plays a critical role in the reaction's efficiency. Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the thiocyanate salt while leaving the thiocyanate anion relatively free to act as a nucleophile.

Experimental Protocol: Synthesis of this compound from Benzyl Bromide in Acetone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2-1.5 equivalents) in anhydrous acetone.

-

Addition of Benzyl Halide: To the stirred solution, add benzyl bromide (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated potassium bromide.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[2] This method is particularly effective for the synthesis of benzyl thiocyanates, especially when coupled with a phase-transfer catalyst.

Experimental Protocol: Microwave-Assisted Synthesis of Benzyl Thiocyanates [3]

-

Reactant Mixture: In a microwave-safe reaction vessel, mix the substituted benzyl chloride (1.0 mmol), sodium thiocyanate (1.2 mmol), and polyethylene (B3416737) glycol 400 (PEG-400) (5 mol%).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 300 W) for a short duration (typically 3-5 minutes). The reaction temperature is monitored and controlled.

-

Work-up: After cooling, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the this compound product.

Table 1: Microwave-Assisted Synthesis of Substituted Benzyl Thiocyanates from Benzyl Chlorides [3]

| Entry | Benzyl Chloride Derivative | Time (min) | Yield (%) |

| 1 | Benzyl chloride | 3 | 92 |

| 2 | 4-Methylbenzyl chloride | 3 | 95 |

| 3 | 4-Methoxybenzyl chloride | 3 | 96 |

| 4 | 4-Chlorobenzyl chloride | 4 | 90 |

| 5 | 4-Nitrobenzyl chloride | 5 | 88 |

| 6 | 2-Chlorobenzyl chloride | 4 | 91 |

Reaction Conditions: Benzyl chloride derivative (1.0 mmol), NaSCN (1.2 mmol), PEG-400 (5 mol%), microwave irradiation (300 W).

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous solution of a salt and an organic solution of the substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the nucleophile (thiocyanate ion) from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.[4]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound

-

Reaction Setup: A mixture of benzyl chloride (1 equivalent), potassium thiocyanate (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in a biphasic solvent system (e.g., toluene/water) is prepared in a round-bottom flask.

-

Reaction: The mixture is stirred vigorously at a moderately elevated temperature (e.g., 60-80 °C) for several hours.

-

Work-up: After the reaction is complete, the organic layer is separated, washed with water, and dried over a suitable drying agent.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography.

Table 2: Comparison of Reaction Conditions for this compound Synthesis

| Benzyl Halide | Thiocyanate Salt | Solvent | Catalyst | Method | Time | Yield (%) | Reference |

| Benzyl chloride | NaSCN | None | PEG-400 | Microwave | 3 min | 92 | [3] |

| Benzyl bromide | KSCN | Acetone | None | Reflux | 4 h | ~85-90 | General Protocol |

| Benzyl chloride | KSCN | Toluene/H₂O | TBAB | PTC | 6 h | >90 | General Protocol |

| Benzyl iodide | KSCN | Ethanol | None | Reflux | 2 h | ~95 | General Protocol |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound from benzyl halides is a versatile and fundamental reaction in organic synthesis. The choice of reaction mechanism, SN1 or SN2, is dictated by the structure of the benzyl halide. For the commonly used primary benzyl halides, the SN2 mechanism is favored. Modern synthetic techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available equipment. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively synthesize this compound for their applications.

References

Spectroscopic Analysis of Benzyl Thiocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for benzyl (B1604629) thiocyanate (B1210189) (C₈H₇NS), a compound of interest in chemical research and drug development. The guide covers Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows, designed for researchers, scientists, and professionals in the field.

Spectroscopic Data Summary

The following sections present the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of benzyl thiocyanate.

Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed information about the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.15 | Singlet | 2H | Methylene protons (CH₂) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~113 | Thiocyanate C (SCN) |

| ~35 | Methylene C (CH₂) |

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2]

Table 3: Key Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 149 | ~2.60 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | ~8.31 | [C₇H₈]⁺• |

| 89 | ~5.71 | [C₇H₅]⁺ |

| 90 | ~1.80 | [C₇H₆]⁺• |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent[3]

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard[3]

-

NMR Spectrometer (e.g., 300-500 MHz)[4]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[4]

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Acquire the Free Induction Decay (FID).[4]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID to generate the spectrum.[4]

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of this compound using Electron Ionization (EI).

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)[6]

-

GC-MS system with an EI source[7]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.[6]

-

Instrument Setup:

-

Set the GC parameters (injection volume, inlet temperature, oven temperature program) to ensure good separation and elution of this compound.

-

Set the mass spectrometer parameters:

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Molecules are ionized and fragmented in the ion source.[7][8]

-

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]

-

The detector records the abundance of each ion.[7]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for that peak to identify the molecular ion and major fragment ions.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the fragmentation pathway of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H7NS | CID 18170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Biological Activity of Novel Benzyl Thiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) thiocyanate (B1210189) (BTC) and its derivatives are a class of organic compounds containing the thiocyanate functional group (-S-C≡N) attached to a benzyl moiety. While structurally similar to the extensively studied benzyl isothiocyanates (BITCs), which have the isothiocyanate functional group (-N=C=S), benzyl thiocyanates represent a distinct and less explored area of chemical space with potential for significant biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel benzyl thiocyanate derivatives, with a focus on their potential as therapeutic agents. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support further research and development in this promising field.

Quantitative Data on Biological Activity

The exploration of this compound derivatives has revealed their potential in oncology and enzyme inhibition. The following tables present a summary of the available quantitative data, facilitating a comparative analysis of their biological efficacy.

Antiproliferative and Cytotoxic Activity

The in vitro cytotoxic effects of various this compound derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth.

| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 8d | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 15.2 ± 1.5 | [1] |

| 8b | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 18.3 ± 2.1 | [1] |

| 8e | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 22.8 ± 2.5 | [1] |

| 8c | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 25.4 ± 2.8 | [1] |

| 8f | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 28.7 ± 3.1 | [1] |

| 8g | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 35.6 ± 3.9 | [1] |

| 8h | Glucopyranosyl-conjugated benzyl derivative | HCT-116 (Human Colorectal Carcinoma) | 41.2 ± 4.5 | [1] |

Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives.

The selectivity of these compounds for cancer cells over normal cells is a critical parameter in drug development. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line.

| Compound | IC50 on 293T (Normal Human Embryonic Kidney) (µM) | Selectivity Index (SI) | Reference |

| 8d | 85.3 ± 7.9 | 5.6 | [1] |

| 8c | > 100 | > 3.9 | [1] |

| 8e | 58.9 ± 5.1 | 2.6 | [1] |

| 8f | 65.4 ± 6.2 | 2.3 | [1] |

| 8g | 78.2 ± 8.1 | 2.2 | [1] |

| 8b | 35.6 ± 3.5 | 1.9 | [1] |

| 8h | 92.5 ± 9.8 | Not specified | [1] |

Table 2: Selectivity of Glucopyranosyl-Conjugated Benzyl Derivatives.

Enzyme Inhibitory Activity

A series of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which contain a benzyl group, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. The inhibitory constant (Ki) is a measure of the inhibitor's potency.

| Compound | Substitution on Benzyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) | Reference |

| 8m | 3,5-difluoro | 11.2 | 1.7 | 4.5 | 15.8 | |

| 8g | 4-fluoro | 15.8 | 5.5 | 7.9 | 25.1 | |

| 8i | 4-bromo | 25.1 | 10.2 | 12.6 | 31.6 | |

| 8j | 4-chloro | 20.0 | 8.1 | 10.0 | 28.2 | |

| 8k | 4-methyl | 31.6 | 12.6 | 15.8 | 39.8 | |

| 8l | 4-methoxy | 39.8 | 15.8 | 20.0 | 50.1 | |

| 8n | 3,4-dichloro | 14.1 | 3.5 | 6.3 | 20.0 | |

| 8o | 3,4-dimethoxy | 50.1 | 20.0 | 25.1 | 63.1 |

Table 3: Inhibitory Activity of Benzyl-Substituted Carbamimidothioates against Human Carbonic Anhydrase Isoforms.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of the biological activity of novel compounds. This section provides methodologies for key assays cited in the context of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of benzyl thiocyanates can be achieved through various methods. A common approach involves the nucleophilic substitution of a benzyl halide with a thiocyanate salt.

General Procedure for the Synthesis of Benzyl Thiocyanates:

A solution of the appropriately substituted benzyl halide (1 mmol) in a suitable solvent (e.g., ethanol, DMF) is treated with an excess of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (1.5-2 mmol). The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

In Vitro Cytotoxicity Assays

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Culture: Human colorectal carcinoma (HCT-116) and human embryonic kidney (293T) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives. A positive control, such as 5-Fluorouracil, and a vehicle control (DMSO) are included.

-

Incubation: The plates are incubated for 48 hours.

-

MTS Reagent Addition: After the incubation period, 20 µL of MTS solution is added to each well.

-

Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the synthesized compounds on various CA isoforms are assessed using a stopped-flow instrument to measure the CO2 hydration activity.

-

Enzyme and Inhibitor Preparation: Stock solutions of the purified, recombinant human CA isoforms and the test compounds are prepared in appropriate buffers.

-

Assay Procedure: The assay is performed at 25°C. The enzymatic reaction is initiated by mixing a solution of the CA isozyme with a CO2-saturated water solution in the presence of varying concentrations of the inhibitor.

-

Data Acquisition: The initial rates of the enzymatic reaction are monitored by observing the change in absorbance of a pH indicator over time.

-

Data Analysis: The inhibition constants (Ki) are calculated by fitting the initial velocity data to the Michaelis-Menten equation, modified for competitive inhibition.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by novel this compound derivatives are still under active investigation, the extensive research on the closely related benzyl isothiocyanates (BITCs) provides a valuable framework for understanding their potential mechanisms of action. BITCs are known to exert their anticancer effects through the modulation of multiple signaling pathways involved in apoptosis, cell cycle arrest, and oxidative stress.

Putative Signaling Pathways

The following diagram illustrates some of the key signaling pathways that are modulated by BITC and may be relevant to the biological activity of this compound derivatives.

Caption: Putative signaling pathways modulated by this compound derivatives.

Experimental Workflow for Elucidating Mechanism of Action

The following diagram outlines a typical experimental workflow to investigate the mechanism of action of a novel this compound derivative.

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The study of novel this compound derivatives is an emerging field with considerable potential for the discovery of new therapeutic agents. The available data, though limited, suggests that these compounds possess promising antiproliferative and enzyme inhibitory activities. The structural similarity to the well-characterized benzyl isothiocyanates provides a strong rationale for their further investigation.

Future research should focus on:

-

Synthesis and Screening of Diverse Libraries: The synthesis and biological evaluation of a wider range of structurally diverse this compound derivatives are crucial to establish robust structure-activity relationships.

-

Elucidation of Specific Mechanisms of Action: In-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this exciting class of compounds. The systematic application of the outlined experimental protocols and a deeper investigation into their mechanisms of action will undoubtedly accelerate the translation of novel this compound derivatives from the laboratory to the clinic.

References

Investigating the Antimicrobial Properties of Benzyl Thiocyanate: A Review of Available Scientific Literature

An in-depth analysis of the current scientific landscape reveals a significant disparity in the research concerning the antimicrobial properties of benzyl (B1604629) thiocyanate (B1210189) and its isomer, benzyl isothiocyanate (BITC). While extensive data exists detailing the potent antimicrobial activities of BITC, there is a notable scarcity of information regarding the antibacterial and antifungal efficacy of benzyl thiocyanate.

This technical guide addresses the user's request to investigate the antimicrobial properties of this compound. However, a comprehensive literature search indicates that the scientific community has largely focused on the isomeric form, benzyl isothiocyanate (BITC), for its significant biological activities. Consequently, the core requirements for an in-depth technical guide on this compound, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be fulfilled due to the absence of available research data.

This document will, therefore, present a summary of the available information, highlighting the extensive research on benzyl isothiocyanate as a point of comparison and a potential area of interest for researchers, scientists, and drug development professionals.

This compound: An Overview of Existing Research

This compound (C₆H₅CH₂SCN) is an organic compound that serves as a versatile intermediate in chemical synthesis. While it has been explored for certain biological activities, such as chemopreventive effects, its antimicrobial properties remain largely uninvestigated in the public scientific literature.

A direct comparison of the antimicrobial activities of benzyl selenocyanate, this compound (BTC), and benzyl isothiocyanate (BITC) in one study concluded that both BTC and BITC were virtually inactive against the tested bacteria and fungi under their specific experimental conditions. This finding for BITC, however, contradicts a large body of other research. For this compound, this result, coupled with the lack of other studies, suggests a low level of antimicrobial activity.

Benzyl Isothiocyanate (BITC): A Potent Antimicrobial Agent

In stark contrast to its thiocyanate isomer, benzyl isothiocyanate (BITC) is a well-documented and potent antimicrobial agent with a broad spectrum of activity against various bacteria and fungi.[1][2][3][4][5] BITC is a natural compound found in cruciferous plants and has been the subject of numerous studies to elucidate its antimicrobial mechanisms and potential therapeutic applications.[3]

Quantitative Data on Antimicrobial Activity of Benzyl Isothiocyanate

Numerous studies have quantified the antimicrobial efficacy of BITC against a range of microorganisms. The most common metrics used are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of representative data is presented below.

| Microorganism | Strain | MIC | MBC | Reference |

| Fusobacterium nucleatum | - | 0.2% | 0.4% | [3] |

| Staphylococcus aureus | - | 0.0746 mg/mL | - | [6] |

| Escherichia coli | Wild Type & EHEC | 0.07 mg/mL | 0.15 mg/mL | [7] |

| Campylobacter jejuni | Resistant Strains | 5 µg/mL | - | [7] |

Note: The reported values can vary between studies due to different experimental conditions and methodologies.

Mechanism of Antimicrobial Action of Benzyl Isothiocyanate

The antimicrobial activity of BITC is attributed to several mechanisms that disrupt essential cellular functions in microorganisms. Research suggests that BITC exerts its effects through:

-

Disruption of Cell Membrane Integrity: BITC can compromise the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]

-

Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS) within microbial cells, causing damage to proteins, lipids, and DNA.

-

Inhibition of Biofilm Formation: BITC has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are more resistant to antimicrobial agents.[3]

-

Downregulation of Virulence Factors: Studies have indicated that BITC can suppress the expression of genes responsible for virulence in pathogenic bacteria.[3][5]

The multifaceted mechanism of action of BITC makes it a promising candidate for combating antibiotic-resistant bacteria.

Experimental Protocols for Assessing Antimicrobial Activity

Standardized methods are employed to evaluate the antimicrobial properties of compounds like BITC. The following are brief outlines of key experimental protocols.

1. Determination of Minimum Inhibitory Concentration (MIC):

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of the test compound (e.g., BITC) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., temperature, time, and atmosphere).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3][8]

-

2. Determination of Minimum Bactericidal Concentration (MBC):

-

Subculturing from MIC Assay:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto an appropriate agar (B569324) medium.

-

Incubate the plates.

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.[3][8]

-

3. Biofilm Inhibition Assay:

-

Crystal Violet Staining Method:

-

Grow the target microorganism in a 96-well plate in the presence of various concentrations of the test compound.

-

After incubation, remove the planktonic cells by washing the wells.

-

Stain the adherent biofilm with a crystal violet solution.

-

Solubilize the stain and measure the absorbance to quantify the biofilm biomass.

-

A reduction in absorbance compared to the control indicates biofilm inhibition.[3]

-

Visualizing Antimicrobial Mechanisms and Workflows

To illustrate the concepts discussed for benzyl isothiocyanate, the following diagrams are provided in the DOT language for Graphviz.

Proposed Mechanism of Action of Benzyl Isothiocyanate (BITC)

Caption: Proposed antimicrobial mechanisms of Benzyl Isothiocyanate (BITC).

General Workflow for Antimicrobial Susceptibility Testing

Caption: General experimental workflow for MIC and MBC determination.

Conclusion

References

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 4. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]

- 5. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 8. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl Thiocyanate: A Versatile Scaffold for Bioactive Heterocycles in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) thiocyanate (B1210189), a versatile and reactive organosulfur compound, has emerged as a valuable building block in the synthesis of a diverse array of biologically active heterocyclic molecules. Its unique chemical properties allow for its incorporation into various scaffolds, leading to the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of compounds derived from benzyl thiocyanate, with a focus on their utility in medicinal chemistry.

Synthesis of this compound

This compound is readily synthesized through the nucleophilic substitution of a benzyl halide with a thiocyanate salt. This straightforward reaction can be optimized for high yields using various methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.

-

Materials:

-

Benzyl chloride

-

Sodium thiocyanate (NaSCN)

-

Polyethylene glycol 400 (PEG-400)

-

Ethyl acetate (B1210297)

-

Water

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine benzyl chloride (10 mmol), sodium thiocyanate (12 mmol), and PEG-400 (5 mol%).

-

Securely seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

-

This compound as a Precursor to Bioactive Heterocycles

The true potential of this compound in medicinal chemistry lies in its utility as a versatile building block for the synthesis of various heterocyclic systems, most notably thiazoles, benzothiazoles, thiadiazoles, and triazoles. These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities.

Thiazole (B1198619) Derivatives

Thiazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are synthesized efficiently through the Hantzsch thiazole synthesis. While the classic Hantzsch synthesis utilizes a thioamide and an α-haloketone, this compound can be readily converted into a necessary thioamide intermediate.

Experimental Workflow: From this compound to Bioactive 2-Aminothiazoles

Caption: Synthetic workflow for bioactive thiazoles from this compound.

Anticancer Activity of 2-Substituted-aminothiazole Derivatives

A variety of 2-substituted-aminothiazole derivatives have been synthesized and evaluated for their anticancer properties. The benzylamino moiety, derived from this compound, has been shown to be a key pharmacophore in several potent compounds.

| Compound ID | R Group on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | H | U-937 (Human leukemia) | ~10 | [1] |

| 8a | H | SK-MEL-1 (Human melanoma) | ~10 | [1] |

| 8e | p-Cl | U-937 (Human leukemia) | 5.7 - 12.2 | [1] |

| 8e | p-Cl | SK-MEL-1 (Human melanoma) | 5.7 - 12.2 | [1] |

| 41 | Methoxybenzamide | Various | 1.1 - 8.8 | [2] |

| 42 | Chloromethylbenzamide | Various | 1.1 - 8.8 | [2] |

Experimental Protocol: Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole Analogues

This protocol describes the synthesis of thiazole derivatives with potential antimicrobial activity.

-

Materials:

-

Aryl-substituted thiosemicarbazones

-

Substituted 2-bromoacetophenones

-

Absolute ethanol (B145695)

-

-

Procedure:

-

A mixture of the appropriate aryl-substituted thiosemicarbazone (1 mmol) and a substituted 2-bromoacetophenone (B140003) (1 mmol) in absolute ethanol (20 mL) is refluxed for 4-5 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and dried.

-

Recrystallization from ethanol affords the pure 2-arylidenehydrazinyl-4-arylthiazole derivative.[3]

-

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives synthesized from precursors related to this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Catechol-derived thiazoles | MRSA | ≤ 2 | [4] |

| 2-Arylidenehydrazinyl-4-arylthiazoles | E. coli, K. pneumonia | Potent Inhibition | [3] |

| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | 50 - 75 | [5] |

Benzothiazole (B30560) Derivatives

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This compound can serve as a precursor for the synthesis of various benzothiazole derivatives.

Anticancer Activity of Benzothiazole Derivatives

Numerous benzothiazole derivatives have shown potent anticancer activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | AsPC-1 (Pancreatic) | 12.44 | [6] |

| 4d | BxPC-3 (Pancreatic) | 3.99 | [6] |

| Derivative A (nitro) | HepG2 (Liver) | 38.54 (48h) | [7] |

| Derivative B (fluoro) | HepG2 (Liver) | 29.63 (48h) | [7] |

| 4e | A549 (Lung) | 0.03 (mM) | [8] |

| 55 | HT-29 (Colon) | 0.024 | [2][9] |

Thiadiazole and Triazole Derivatives

This compound can also be utilized in the synthesis of other important five-membered heterocycles such as thiadiazoles and triazoles, which are known to possess diverse pharmacological properties.

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones have been synthesized and shown to exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[10]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3b-d, 3f-h, 4f-h | S. epidermidis | 0.03 - 0.5 | [10] |

| 3h, 4f | Gram-negative bacteria | 1 - 32 | [10] |

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing potent activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5k | HEPG2 (Liver) | 0.81 | [11] |

| 4g | HCT-116 (Colon) | 1.09 | [12] |

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways modulated by this compound-derived compounds is still emerging, studies on structurally related molecules, particularly thiazole and benzothiazole derivatives, provide valuable insights into their potential mechanisms of action.

Signaling Pathway Modulation by Thiazole/Benzothiazole Derivatives

References

- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. flore.unifi.it [flore.unifi.it]

- 10. scispace.com [scispace.com]

- 11. zhaojgroup.com [zhaojgroup.com]

- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Benzyl Thiocyanate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) thiocyanate (B1210189) (C₆H₅CH₂SCN), an organic compound with a molecular weight of 149.21 g/mol , serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in various synthetic pathways is fundamentally linked to its solubility characteristics in different solvent systems. This technical guide provides an overview of the available solubility data for benzyl thiocyanate, outlines a standard experimental protocol for its determination, and presents a visual workflow for solubility assessment.

Quantitative Solubility Data

The publicly available quantitative data on the solubility of this compound is limited. However, existing data points from chemical databases and supplier specifications have been compiled below. It is important to note a significant discrepancy in the reported aqueous solubility, with one source indicating a value of 76.1 g/L while another reports 0.1 g/L. The lower value is more consistent with the expected behavior of similar organic compounds. Researchers are advised to experimentally verify solubility in their specific systems.

| Solvent | Temperature (°C) | Solubility | Reference |

| Diethyl Ether | Not Specified | 5 g / 100 mL | [1][2][3][4][5] |

| Water | 20 | 76.1 g / L | [1][2][4] |

| Water | 20 | 0.1 g / L | [6] |

In addition to the quantitative data, this compound is described as having good solubility in dioxane and is generally considered to be soluble in organic solvents.[7][8]

Experimental Protocol: Isothermal Equilibrium Method

For researchers requiring precise solubility data, the isothermal equilibrium (or gravimetric) method is a reliable and commonly employed technique. This protocol provides a detailed methodology for determining the solubility of this compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Equilibrium vials with airtight seals (e.g., screw-cap glass vials)

-

Syringes and syringe filters (PTFE or other solvent-compatible material, e.g., 0.22 µm)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation:

-

Set the thermostatic shaker/water bath to the desired experimental temperature. Allow it to equilibrate.

-

Place an excess amount of solid this compound into several equilibrium vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the selected solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker and agitate them for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2-4 hours. This allows the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed volumetric flask or vial. Record the exact volume or mass of the collected sample.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is removed, place the dish containing the solid residue (this compound) in a drying oven or vacuum desiccator at a temperature below the compound's melting point (39-41°C) until a constant mass is achieved.

-

Weigh the dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish plus residue.

-

Determine the solubility by expressing this mass per volume or mass of the solvent used (e.g., in g/100 mL, g/100 g solvent, or mole fraction).

-

Repeat the procedure for each vial to ensure reproducibility and calculate the average solubility and standard deviation.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

References

- 1. ベンジルチオシアナート ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]

- 3. This compound CAS#: 3012-37-1 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound = 95.0 GC 3012-37-1 [sigmaaldrich.com]

- 6. This compound(3012-37-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound - Enamine [enamine.net]

- 8. chemimpex.com [chemimpex.com]

The Pivotal Role of Benzyl Thiocyanate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) thiocyanate (B1210189), a versatile and reactive organosulfur compound, has emerged as a crucial intermediate in a myriad of organic transformations. Its unique chemical architecture, featuring a benzylic group attached to a thiocyanate moiety, provides a gateway to a diverse array of molecular scaffolds. This technical guide offers an in-depth exploration of benzyl thiocyanate's synthesis, key reactions, and its burgeoning applications in the synthesis of heterocyclic compounds, agrochemicals, and as a valuable building block in drug discovery. Detailed experimental protocols for seminal reactions are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visual aids in the form of Graphviz diagrams to elucidate complex reaction pathways and biological signaling cascades where derivatives of this compound play a significant role.

Introduction

Organic thiocyanates (R-SCN) are a class of organosulfur compounds characterized by the presence of a thiocyanate functional group.[1] Among these, this compound (C₆H₅CH₂SCN) stands out due to the reactivity conferred by the benzylic group, making it a valuable and versatile intermediate in organic synthesis.[2] It serves as a precursor for a wide range of sulfur-containing molecules, including thiols, isothiocyanates, and various heterocyclic systems.[1] The interest in this compound and its derivatives has been further amplified by the discovery of their significant biological activities, positioning them as important pharmacophores in drug development.[2] This guide aims to provide a comprehensive technical overview of the synthesis, reactions, and applications of this compound for professionals engaged in chemical research and development.

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the nucleophilic substitution of a benzyl halide with an alkali metal thiocyanate.[1] Variations of this method have been developed to improve yield, reaction time, and environmental footprint.

Conventional Synthesis from Benzyl Halides

The reaction of benzyl chloride or benzyl bromide with sodium or potassium thiocyanate in a suitable solvent, such as ethanol (B145695) or aqueous media, is a well-established method for preparing this compound.[1] However, this reaction can be complicated by the competing formation of the isomeric benzyl isothiocyanate, particularly with substrates that favor an Sₙ1-type mechanism.[1]

Microwave-Assisted Synthesis

Microwave irradiation has been effectively employed to accelerate the synthesis of benzyl thiocyanates, offering a rapid and efficient alternative to conventional heating.[2] This method often utilizes a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) to facilitate the reaction between the benzyl halide and the thiocyanate salt, leading to high yields in a significantly shorter time.[2]

Table 1: Synthesis of Substituted Benzyl Thiocyanates via Microwave-Assisted Heating [2]

| Entry | Substituted Benzyl Chloride | Time (min) | Yield (%) | Melting Point (°C) (Observed/Literature) |

| 1 | Benzyl chloride | 3 | 92 | 40-42 / 41-43 |

| 2 | 4-Methylbenzyl chloride | 3 | 94 | 40-42 / 41-43 |

| 3 | 4-Bromobenzyl chloride | 3 | 93 | 20-22 / 21.5-22.5 |

| 4 | 4-Methoxybenzyl chloride | 3 | 95 | Oil / Oil |

| 5 | 4-Nitrobenzyl chloride | 4 | 90 | 81-83 / 83 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound [2]

-

Materials: Benzyl chloride (10 mmol), Sodium thiocyanate (12 mmol), Polyethylene glycol 400 (PEG-400) (0.5 mmol).

-

Apparatus: Commercial domestic microwave oven.

-

Procedure:

-

In a flask, mix benzyl chloride (10 mmol) and sodium thiocyanate (12 mmol).

-

Add PEG-400 (0.5 mmol) to the mixture.

-

Place the flask in a microwave oven and irradiate at a suitable power level for 3-5 minutes.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Add water (30 mL) and extract the product with diethyl ether (2 x 30 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Key Reactions of this compound as an Intermediate

This compound's utility as a synthetic intermediate stems from the reactivity of both the thiocyanate group and the benzylic position.

Isomerization to Benzyl Isothiocyanate

This compound can isomerize to the thermodynamically more stable benzyl isothiocyanate (C₆H₅CH₂NCS) upon heating.[3] This rearrangement is a key transformation, as benzyl isothiocyanate is a naturally occurring compound with well-documented anticancer and antimicrobial properties.[4][5] The isomerization can be influenced by catalysts and solvent polarity.[3]

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

While not a direct one-step reaction, this compound can be envisioned as a precursor in multistep syntheses of 2-aminothiazoles. A common route to 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea. Thioureas can be prepared from isothiocyanates, which are accessible from thiocyanates.

Protocol 2: Conceptual Two-Step Synthesis of a 2-Aminothiazole Derivative

-

Step 1: Isomerization of this compound to Benzyl Isothiocyanate.

-

Heat this compound under reflux. The specific conditions (temperature, time, catalyst) will influence the rate and yield of isomerization.[3]

-

-

Step 2: Formation of N-Benzylthiourea and Cyclization.

-

React the obtained benzyl isothiocyanate with ammonia (B1221849) or a primary/secondary amine to form the corresponding N-substituted thiourea.

-

React the N-benzylthiourea with an α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol.

-

Heat the mixture to reflux to facilitate the cyclocondensation reaction, yielding the 2-amino-4-phenylthiazole (B127512) derivative.

-

This compound can be used in the synthesis of 2-substituted benzothiazoles. For instance, reaction with o-aminothiophenol can lead to the formation of 2-benzylbenzothiazole. Additionally, the thiocyanate group can be a source of sulfur in cyclization reactions. The synthesis of 2-aminobenzothiazoles often involves the reaction of anilines with a thiocyanate source, followed by oxidative cyclization.[6]

Conversion to Benzyl Mercaptan (Phenylmethanethiol)

This compound can be reduced to benzyl mercaptan, a valuable intermediate and odorant. This transformation can be achieved using various reducing agents.

Use as a Cyanide Source

In specific palladium-catalyzed cross-coupling reactions, this compound can serve as a convenient and safer alternative to toxic cyanide salts for the cyanation of boronic acids.[7]

Applications in Agrochemicals and Dyes

The structural motifs accessible from this compound are relevant in the development of agrochemicals and dyes.

Agrochemicals

Benzyl isothiocyanate, the isomer of this compound, has demonstrated significant antifungal activity against various plant pathogens, such as Alternaria alternata, the causative agent of black spot in pears.[4][8] This suggests the potential for developing fungicides based on this scaffold. Benzyl cyanide derivatives, which can be conceptually derived from this compound, have also been patented as agricultural and horticultural fungicides.[9]

Dyes

The benzisothiazole core, which can be synthesized using thiocyanate chemistry, is a component of some azo disperse dyes.[3][10] These dyes are used for coloring synthetic fibers like polyester. The synthesis typically involves diazotization of an aminobenzisothiazole derivative and coupling with a suitable aromatic compound.[11][12]

Role in Drug Development and Biological Signaling Pathways

The isothiocyanate group, readily accessible from this compound, is a key pharmacophore in numerous compounds with potential therapeutic applications. Benzyl isothiocyanate (BITC) has been extensively studied for its anticancer properties.[5] It has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating various signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. Some studies suggest that the anticancer effects of certain compounds derived from intermediates like this compound may involve the modulation of this pathway.

Caption: The canonical Wnt/β-catenin signaling pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition is a key strategy in cancer therapy. Benzyl isothiocyanate has been shown to affect mTOR signaling, contributing to its anticancer effects.

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its accessibility through straightforward synthetic routes and the reactivity of its functional groups make it an attractive starting material for the construction of a diverse range of organic molecules. Its role in the synthesis of biologically active heterocycles and its connection to the potent anticancer agent, benzyl isothiocyanate, underscore its importance in drug discovery and development. Furthermore, its applications in the agrochemical and dye industries highlight its broad utility. The continued exploration of the reactivity of this compound is poised to uncover new synthetic methodologies and lead to the development of novel molecules with significant practical applications.

References

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. JPH09291077A - Benzyl cyanide derivative and agricultural / horticultural fungicide containing the derivative - Google Patents [patents.google.com]

- 10. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities [mdpi.com]

- 12. ijrpr.com [ijrpr.com]

Methodological & Application

Synthesis of Thiocyanate Derivatives Using Benzyl Thiocyanate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various thiocyanate (B1210189) derivatives utilizing benzyl (B1604629) thiocyanate as a key reagent. These protocols are designed for practical application in research and development, particularly in the field of medicinal chemistry and drug discovery, where thiocyanate moieties are prevalent in bioactive molecules.[1]

Introduction to Benzyl Thiocyanate in Organic Synthesis

Benzyl thiocyanates are versatile intermediates in organic synthesis, serving as precursors for a wide range of sulfur and nitrogen-containing compounds.[1] Their utility stems from the reactivity of the thiocyanate group, which can undergo nucleophilic attack at the sulfur, carbon, or nitrogen atoms. The benzyl group also allows for a variety of substitution patterns on the aromatic ring, enabling the synthesis of diverse derivatives. This document focuses on key synthetic transformations involving this compound, including its preparation and its conversion to other valuable functional groups like isothiocyanates and thioureas.

Synthesis of this compound Derivatives

The most common method for synthesizing benzyl thiocyanates is through the nucleophilic substitution of benzyl halides with a thiocyanate salt.[2] Alternative methods, such as those starting from benzyl alcohols, offer different pathways to these versatile building blocks.

From Benzyl Halides via Nucleophilic Substitution (SN2)

This protocol describes the synthesis of this compound from benzyl bromide. The reaction proceeds via a typical SN2 mechanism.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (10.0 g, 58.5 mmol) in 100 mL of acetone (B3395972).[3]

-

Reagent Addition: Add potassium thiocyanate (6.8 g, 70.2 mmol) to the solution.[3]

-